Di(furan-2-yl)methanone
Overview
Description
Di(furan-2-yl)methanone, also known as 2-Furyl ketone, is an organic compound with the molecular formula C9H6O3. It is characterized by the presence of two furan rings connected by a methanone group. This compound is a light yellow solid and is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Di(furan-2-yl)methanone can be synthesized through various methods. One common approach involves the multicomponent reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide. This catalyst-free, one-pot synthesis is efficient and allows for the construction of structurally diverse compounds .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of biomass-derived furan platform chemicals. These chemicals are transformed into various furan derivatives through processes that are increasingly being adopted in biorefineries .
Chemical Reactions Analysis
Types of Reactions: Di(furan-2-yl)methanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly involving the furan rings, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan-2-carboxylic acid derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
Di(furan-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: this compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Di(furan-2-yl)methanone and its derivatives involves interactions with various molecular targets. For instance, its antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function. The compound’s furan rings play a crucial role in these interactions, facilitating binding to specific enzymes and receptors .
Comparison with Similar Compounds
Furan-2-carboxaldehyde: Another furan derivative with similar reactivity.
2,5-Furandicarboxylic acid: A compound derived from biomass with applications in polymer production.
Furfural: A furan derivative used as a precursor in the synthesis of various chemicals.
Uniqueness: Di(furan-2-yl)methanone is unique due to its dual furan ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
bis(furan-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-9(7-3-1-5-11-7)8-4-2-6-12-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKCSFHWMJHMTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317160 | |
Record name | 2-Furyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17920-86-4 | |
Record name | 2-Furyl ketone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17920-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Furyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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